molecular formula C15H12Cl2N2OS B5794656 2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide

2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide

Cat. No.: B5794656
M. Wt: 339.2 g/mol
InChI Key: AIUMOFQIJLOPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. Diuron belongs to the family of substituted urea herbicides, which are known for their broad-spectrum activity and long-lasting effects.

Mechanism of Action

Diuron acts by inhibiting the photosynthesis process in plants, which leads to a reduction in the production of energy. This results in the death of the plant. Diuron is absorbed by the roots and transported to the leaves, where it accumulates and inhibits the photosynthetic process.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on non-target organisms, including aquatic plants, animals, and microorganisms. It can also accumulate in the soil and groundwater, leading to long-term environmental contamination. Diuron has been shown to be toxic to fish, causing damage to their gills and liver. In addition, Diuron has been shown to be toxic to bees, leading to a reduction in their population.

Advantages and Limitations for Lab Experiments

Diuron is widely used in laboratory experiments to study the effects of herbicides on plants and other organisms. It is a potent herbicide that is effective at low concentrations, making it a useful tool for researchers. However, the toxic effects of Diuron on non-target organisms can limit its use in some experiments.

Future Directions

There are several future directions for research on Diuron. One area of research is the development of safer herbicides that have less impact on the environment and non-target organisms. Another area of research is the study of the long-term effects of Diuron on soil and groundwater. Finally, research is needed to determine the impact of Diuron on human health and its potential as a carcinogen.
Conclusion:
Diuron is a potent herbicide that is widely used in agriculture to control the growth of weeds. It has been extensively studied for its herbicidal properties and its impact on the environment. Diuron acts by inhibiting the photosynthesis process in plants, which leads to a reduction in the production of energy. However, it has been shown to have toxic effects on non-target organisms, including aquatic plants, animals, and microorganisms. Future research is needed to develop safer herbicides and to determine the long-term effects of Diuron on the environment and human health.

Synthesis Methods

Diuron is synthesized by the reaction of 3-methylbenzenamine with 2,4-dichlorobenzoyl isothiocyanate in the presence of a base. The resulting product is then treated with phosgene to form the final compound, Diuron. The synthesis of Diuron is a complex process that requires careful handling of hazardous chemicals and strict adherence to safety protocols.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It is used in the agricultural industry to control the growth of weeds in crops such as cotton, citrus, and sugarcane. In addition, Diuron has also been used to control the growth of algae in water bodies, such as lakes and reservoirs.

Properties

IUPAC Name

2,4-dichloro-N-[(3-methylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-9-3-2-4-11(7-9)18-15(21)19-14(20)12-6-5-10(16)8-13(12)17/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUMOFQIJLOPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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